Enantiomeric Identity: (S) vs. (R) Configuration Produces Distinct InChI Key and MDL Number
The (S)-enantiomer (target compound, CAS 1141893-10-8) and the (R)-enantiomer (CAS 1163285-65-1) are structurally distinguished at the stereocenter by their InChI Keys: APWWQUZRVODKQP-JTQLQIEISA-N for the (S)-form versus APWWQUZRVODKQP-SNVBAGLBSA-N for the (R)-form, and by unique MDL Numbers MFCD21097962 versus MFCD19381664 respectively . The (R)-enantiomer is explicitly associated with patent families covering bicyclic heterocyclic derivatives (JP-2011026301-A, AU-2008339351-A1, EP-2243779-A1), while no equivalent patent linkage has been identified for the (S)-enantiomer . This differential patent provenance means that the (S)-enantiomer is the appropriate choice for research programs operating outside the scope of those specific (R)-form patent claims .
| Evidence Dimension | Stereochemical identity and patent linkage |
|---|---|
| Target Compound Data | (S)-Enantiomer; InChI Key APWWQUZRVODKQP-JTQLQIEISA-N; MDL MFCD21097962; no direct patent linkage identified |
| Comparator Or Baseline | (R)-Enantiomer (CAS 1163285-65-1); InChI Key APWWQUZRVODKQP-SNVBAGLBSA-N; MDL MFCD19381664; linked to patents JP-2011026301-A, AU-2008339351-A1, EP-2243779-A1 |
| Quantified Difference | Different InChI Key stereochemistry layer (J vs. S prefix) and distinct MDL numbers; differential patent association (no patents for S vs. 4 patent families for R) |
| Conditions | Database and patent search via BOC Sciences product page and vendor catalog cross-referencing |
Why This Matters
Procurement of the correct enantiomer is non‑negotiable; an (S)‑configured intermediate incorporated into a chiral drug candidate cannot be substituted by the (R)‑form without invalidating biological assay results and potentially infringing patent claims tied to the opposite enantiomer.
